4,4-Difluoro-4-iodo-2,3,3-trimethylbut-1-ene
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Overview
Description
4,4-Difluoro-4-iodo-2,3,3-trimethylbut-1-ene is an organic compound with the molecular formula C7H11F2I. It is characterized by the presence of fluorine and iodine atoms attached to a butene backbone, along with three methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-4-iodo-2,3,3-trimethylbut-1-ene typically involves the introduction of fluorine and iodine atoms onto a butene backbone. One common method is the halogenation of 2,3,3-trimethylbut-1-ene using fluorinating and iodinating agents under controlled conditions. The reaction may proceed as follows:
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and consistent production. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-4-iodo-2,3,3-trimethylbut-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with electrophiles such as hydrogen halides or halogens.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Addition: Hydrogen halides (HX) or halogens (X2) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Addition: Formation of halogenated alkanes.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
Scientific Research Applications
4,4-Difluoro-4-iodo-2,3,3-trimethylbut-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorinated compounds for biological studies.
Medicine: Exploration of its derivatives for pharmaceutical applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,4-Difluoro-4-iodo-2,3,3-trimethylbut-1-ene involves its reactivity with various nucleophiles and electrophiles. The presence of fluorine and iodine atoms enhances its reactivity, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzotrifluoride: Contains an iodine atom and trifluoromethyl group attached to a benzene ring.
2,4-Difluoro-3-iodopyridine: Contains fluorine and iodine atoms attached to a pyridine ring.
3,4-Difluoroiodobenzene: Contains fluorine and iodine atoms attached to a benzene ring.
Uniqueness
4,4-Difluoro-4-iodo-2,3,3-trimethylbut-1-ene is unique due to its specific structural arrangement, which includes a butene backbone with fluorine and iodine atoms, as well as three methyl groups. This unique structure imparts distinct reactivity and properties compared to other similar compounds .
Properties
CAS No. |
87970-47-6 |
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Molecular Formula |
C7H11F2I |
Molecular Weight |
260.06 g/mol |
IUPAC Name |
4,4-difluoro-4-iodo-2,3,3-trimethylbut-1-ene |
InChI |
InChI=1S/C7H11F2I/c1-5(2)6(3,4)7(8,9)10/h1H2,2-4H3 |
InChI Key |
KMZOBEYJJQFADV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C)(C)C(F)(F)I |
Origin of Product |
United States |
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